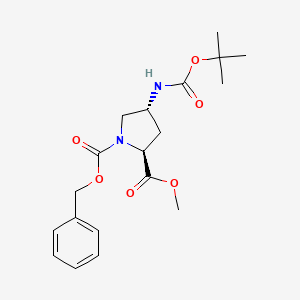

(2S,4R)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate

Descripción

Propiedades

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-14-10-15(16(22)25-4)21(11-14)18(24)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)/t14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWVPIDBHIWJLK-CABCVRRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through various methods, including the reaction of amino acids or their derivatives.

Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

Methylation: The methyl group is typically introduced through alkylation reactions using methyl iodide or similar reagents.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and Boc-protected amine sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like benzyl halides, methyl iodide, and Boc2O are commonly employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, alcohols, amines, and carboxylic acid derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(2S,4R)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate is a complex organic compound with significant applications in chemistry and biology, featuring a pyrrolidine ring substituted with benzyl, methyl, and tert-butoxycarbonyl (Boc) groups, which makes it a versatile intermediate in organic synthesis.

Overview

- CAS Number : 189215-90-5

- Molecular Formula :

- Molecular Weight : 378.4 g/mol

- IUPAC Name : 1-O-benzyl 2-O-methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate

Synthesis and Preparation

The synthesis of (2S,4R)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate typically involves multiple steps:

- Formation of the Pyrrolidine Ring : The initial step often involves the cyclization of appropriate precursors to form the pyrrolidine ring, which can be achieved through various methods, including the reaction of amino acids or their derivatives.

- Introduction of the Benzyl Group : The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

- Methylation : The methyl group is typically introduced through alkylation reactions using methyl iodide or similar reagents.

- Protection with Boc Group : The tert-butoxycarbonyl group is introduced to protect the amine functionality, usually using di-tert-butyl dicarbonate () in the presence of a base like triethylamine.

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield, potentially using continuous flow chemistry and automated synthesis platforms to enhance efficiency and reproducibility.

Applications

Mecanismo De Acción

The mechanism of action of (2S,4R)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The benzyl and methyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below contrasts key features of the target compound with structurally related analogs:

Stereochemical and Reactivity Differences

- Stereochemistry : The target’s 2S,4R configuration contrasts with the 2R,4R diastereomer in and the 2S,4S enantiomer in . These differences critically impact binding affinity in chiral environments (e.g., enzyme active sites) and synthetic pathways .

- Protection Strategy : The Boc group in the target compound enhances amine stability compared to the free amine in , which requires HCl salt formation () to prevent degradation .

- Substituent Effects: The dicyano and aryl groups in increase steric bulk and polarity, leading to higher melting points (98–100°C) versus the target’s likely amorphous state .

Notes

Synthesis Protocols : The Boc group in the target compound is likely introduced via di-tert-butyl dicarbonate, as seen in ’s methodology .

Stability : Unlike the free amine (), the Boc-protected derivative avoids hygroscopicity and oxidative degradation, enabling long-term storage at 2–8°C under inert atmospheres .

Comparative Reactivity: The absence of electron-withdrawing groups (e.g., dicyano in ) in the target compound may reduce electrophilic reactivity but improve solubility in organic solvents .

Actividad Biológica

(2S,4R)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate, with CAS Number 189215-90-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological activity based on diverse research findings.

Molecular Characteristics

- Molecular Formula : C19H26N2O6

- Molecular Weight : 378.42 g/mol

- IUPAC Name : 1-O-benzyl 2-O-methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate

- Purity : Typically ≥95% .

Synthesis

The synthesis of (2S,4R)-1-benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate involves several chemical reactions that can yield high purity. The compound can be synthesized using hydrogenation methods with nickel catalysts under controlled conditions .

Anticancer Properties

Pyrrolidine derivatives are often explored for their anticancer potential. A study highlighted the cytotoxic effects of similar compounds against cancer cell lines, suggesting that (2S,4R)-1-benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate may also possess such properties . Further investigations into its mechanism of action and effectiveness in vivo are warranted.

Enzyme Inhibition

There is evidence to suggest that certain pyrrolidine derivatives can inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in metabolic disorders or cancer treatment . The precise enzyme targets for (2S,4R)-1-benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate remain to be fully elucidated.

Case Study 1: Antimicrobial Screening

In a recent study assessing the antimicrobial activity of pyrrolidine derivatives, (2S,4R)-1-benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate was included among tested compounds. Results indicated a moderate inhibitory effect against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) ranging from 50 to 100 µg/mL .

Case Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays conducted on various cancer cell lines revealed that similar pyrrolidine derivatives displayed IC50 values ranging from 10 to 30 µM. These findings suggest that (2S,4R)-1-benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate may have comparable efficacy and warrants further exploration in clinical settings .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.